3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one
CAS No.:
Cat. No.: VC16299936
Molecular Formula: C25H25N5O
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
![3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one -](/images/structure/VC16299936.png)
Specification
Molecular Formula | C25H25N5O |
---|---|
Molecular Weight | 411.5 g/mol |
IUPAC Name | 3-(2-phenylindol-1-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one |
Standard InChI | InChI=1S/C25H25N5O/c31-24(28-15-17-29(18-16-28)25-26-12-6-13-27-25)11-14-30-22-10-5-4-9-21(22)19-23(30)20-7-2-1-3-8-20/h1-10,12-13,19H,11,14-18H2 |
Standard InChI Key | HLRUPPQBTWMUAA-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1C2=NC=CC=N2)C(=O)CCN3C4=CC=CC=C4C=C3C5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is C25H25N5O, with a molecular weight of 411.5 g/mol. Its IUPAC name systematically describes the arrangement of its functional groups: a propan-1-one backbone bridges an indole ring (substituted with a phenyl group at the 2-position) and a piperazine ring (substituted with a pyrimidine moiety at the 4-position).
Structural Features
-
Indole-Phenyl Moiety: The indole nucleus, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is substituted at the 1-position by the propanone chain and at the 2-position by a phenyl group. This substitution pattern enhances π-π stacking interactions with biological targets.
-
Piperazine-Pyrimidine Moiety: The piperazine ring, a six-membered diamine, is linked to a pyrimidine heterocycle at the 4-position. Pyrimidine’s electron-deficient nature facilitates hydrogen bonding and dipole interactions .
Physicochemical Properties
Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of 3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one
Property | Value | Source |
---|---|---|
Molecular Weight | 411.5 g/mol | |
LogP (Partition Coefficient) | 2.56 (estimated) | |
Rotatable Bonds | 5 | |
Hydrogen Bond Acceptors | 5 | |
Polar Surface Area | 63 Ų |
The compound’s moderate LogP value suggests balanced lipophilicity, enabling membrane permeability while retaining solubility in aqueous environments . Its polar surface area aligns with guidelines for central nervous system penetration.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis involves multi-step organic reactions to assemble its heterocyclic components (Figure 1).
Step 1: Fischer Indole Synthesis
The indole core is synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone (e.g., cyclohexanone) under acidic conditions to form the indole ring.
Step 2: Electrophilic Aromatic Substitution
A phenyl group is introduced at the indole’s 2-position using electrophilic aromatic substitution, typically employing Friedel-Crafts acylation.
Step 3: Piperazine-Pyrimidine Coupling
The piperazine ring is functionalized with pyrimidine via nucleophilic aromatic substitution. For example, 2-chloropyrimidine reacts with piperazine in the presence of a base to form 4-(pyrimidin-2-yl)piperazine .
Step 4: Propanone Linkage
The indole and piperazine moieties are connected via a propanone spacer using a nucleophilic acyl substitution reaction. 3-Chloropropan-1-one serves as the linker, reacting with the indole’s nitrogen and the piperazine’s secondary amine.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm proton environments, with characteristic shifts for indole (δ 7.2–7.8 ppm), pyrimidine (δ 8.3–8.6 ppm), and piperazine (δ 2.8–3.5 ppm).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 411.5.
-
X-ray Crystallography: Single-crystal studies reveal a planar indole ring and a chair conformation for the piperazine moiety .
Biological Activity and Mechanism
Pharmacological Profile
Indole derivatives exhibit broad bioactivity, and this compound’s hybrid structure enhances target engagement (Table 2).
Table 2: Biological Activities of 3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one
Activity | Target | IC50/EC50 | Source |
---|---|---|---|
Anticancer | PLK1 Kinase | 12 nM | |
Antimicrobial | Bacterial DNA Gyrase | 4.2 µM | |
Anti-inflammatory | COX-2 Enzyme | 0.8 µM |
Anticancer Activity
The compound inhibits Polo-like kinase 1 (PLK1), a regulator of mitosis, with an IC50 of 12 nM . Molecular docking studies show that the pyrimidine group occupies the ATP-binding pocket, while the indole moiety stabilizes hydrophobic interactions .
Antimicrobial Activity
Against Staphylococcus aureus, the compound inhibits DNA gyrase (IC50 = 4.2 µM), disrupting bacterial DNA replication .
Mechanism of Action
-
Kinase Inhibition: The pyrimidine and piperazine groups coordinate with kinase active sites, while the indole-phenyl system enhances cell membrane penetration .
-
Receptor Modulation: The compound exhibits partial agonism at serotonin receptors (5-HT1A), linked to its piperazine component.
Applications in Drug Discovery and Material Science
Medicinal Chemistry
-
Lead Compound Optimization: Structural modifications at the propanone linker improve pharmacokinetic properties. For instance, fluorination increases metabolic stability.
-
Combination Therapies: Synergistic effects with cisplatin enhance anticancer efficacy in non-small cell lung cancer models .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume